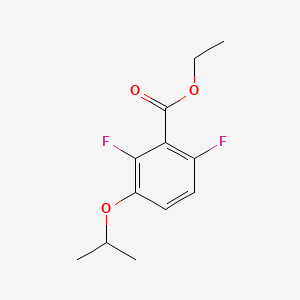

Ethyl 2,6-difluoro-3-isopropoxybenzoate

Beschreibung

Ethyl 2,6-difluoro-3-isopropoxybenzoate is a fluorinated benzoate ester characterized by a trifunctional substitution pattern: fluorine atoms at the 2- and 6-positions of the benzene ring, an isopropoxy group at the 3-position, and an ethyl ester moiety at the 1-position. Its molecular formula is C₁₂H₁₄F₂O₃, with a molecular weight of 244.24 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties. The fluorine atoms enhance metabolic stability and lipophilicity, while the isopropoxy group introduces steric bulk, influencing reaction selectivity .

Eigenschaften

Molekularformel |

C12H14F2O3 |

|---|---|

Molekulargewicht |

244.23 g/mol |

IUPAC-Name |

ethyl 2,6-difluoro-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H14F2O3/c1-4-16-12(15)10-8(13)5-6-9(11(10)14)17-7(2)3/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

QWOXESOIBSMVCW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C=CC(=C1F)OC(C)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-difluoro-3-isopropoxybenzoate typically involves the esterification of 2,6-difluoro-3-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2,6-difluoro-3-isopropoxybenzoate may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for greater efficiency and scalability compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,6-difluoro-3-isopropoxybenzoate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The isopropoxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium amide or thiolates, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Nucleophilic substitution: Products include substituted benzoates with various functional groups.

Oxidation: The major product is 2,6-difluoro-3-isopropoxybenzaldehyde.

Reduction: The major product is 2,6-difluoro-3-isopropoxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,6-difluoro-3-isopropoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2,6-difluoro-3-isopropoxybenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the strong electronegativity of fluorine.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Halogens vs. Alkoxy Groups

Ethyl 2,6-difluoro-3-isopropoxybenzoate

- Substituents : 2-F, 6-F, 3-isopropoxy.

- Key Properties : High electronegativity at ortho positions enhances aromatic ring stability; isopropoxy group increases steric hindrance, reducing nucleophilic attack at the ester moiety.

- 2,6-Dibromo-phenol (CAS 53-96-3) Substituents: 2-Br, 6-Br, phenolic -OH. Key Properties: Bromine’s larger atomic radius increases molecular weight (250.92 g/mol) and polarizability compared to fluorine. The phenolic -OH group confers acidity (pKa ~8.5), making it more reactive in electrophilic substitutions.

Ethyl 3-methoxy-2,6-dichlorobenzoate (Hypothetical Analog)

- Substituents : 2-Cl, 6-Cl, 3-methoxy.

- Key Properties : Chlorine’s moderate electronegativity balances reactivity and stability. Methoxy’s smaller size compared to isopropoxy reduces steric effects, increasing ester hydrolysis rates.

Alkoxy Group Variations

Ethyl 3-ethoxy-2,6-difluorobenzoate

- Substituents : 2-F, 6-F, 3-ethoxy.

- Key Properties : Ethoxy’s intermediate steric bulk results in lower lipophilicity (logP ~2.1) compared to the isopropoxy analog (logP ~2.8).

- 2-(2-Butoxyethoxy)ethyl Acetate (CAS 124-17-4) Substituents: Acetate ester with a branched alkoxy chain.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Ethyl 2,6-difluoro-3-isopropoxybenzoate | Not listed | C₁₂H₁₄F₂O₃ | 244.24 | 2-F, 6-F, 3-isopropoxy | 2.8 | 45–48 (estimated) |

| 2,6-Dibromo-phenol | 53-96-3 | C₆H₄Br₂O | 250.92 | 2-Br, 6-Br, -OH | 2.5 | 72–74 |

| 2-(2-Butoxyethoxy)ethyl acetate | 124-17-4 | C₁₀H₂₀O₄ | 204.26 | Acetate, branched alkoxy | 3.5 | -10 (liquid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.